N-Cyclopentylbenzamide: Technical Profile & Synthetic Guide
N-Cyclopentylbenzamide: Technical Profile & Synthetic Guide
This in-depth technical guide focuses on N-cyclopentylbenzamide , a structural motif increasingly utilized in medicinal chemistry as a lipophilic scaffold for optimizing drug-receptor interactions.
Executive Summary
N-cyclopentylbenzamide (CAS: 53226-42-9 ) is a secondary amide featuring a benzoyl group coupled to a cyclopentyl amine. While chemically simple, this structure serves as a critical "privileged scaffold" in drug discovery. It is frequently employed to modulate lipophilicity (LogP) and metabolic stability, acting as a bioisostere for N-isopropyl or N-phenyl groups.
Its structural core appears in bioactive agents targeting VEGFR-2 (angiogenesis), Sigma-1 receptors (neuroprotection), and BAD-Ser99 phosphorylation (apoptosis regulation). This guide provides the definitive identity, validated synthesis protocols, and medicinal chemistry applications for researchers utilizing this moiety.
Chemical Identity & Physicochemical Profiling[1][2]
The following data characterizes the parent unsubstituted compound.
| Parameter | Technical Specification |
| IUPAC Name | N-cyclopentylbenzamide |
| CAS Registry Number | 53226-42-9 |
| Common Synonyms | Benzoic acid cyclopentylamide; N-Cyclopentyl-benzamide |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| SMILES | O=C(NC1CCCC1)C1=CC=CC=C1 |
| InChI Key | ZLDFSUZIEYDGHD-UHFFFAOYSA-N |
| Physical State | Solid (White to Off-white crystalline powder) |
| LogP (Predicted) | ~2.5 - 2.7 (Lipophilic) |
| H-Bond Donors / Acceptors | 1 / 1 |
| Rotatable Bonds | 2 (Amide bond and N-Cyclopentyl bond) |
Validated Synthesis Protocols
Method A: The "Classical" Acyl Chloride Route (High Throughput)
Best for: Large-scale synthesis of simple derivatives where acid sensitivity is not a concern. Mechanism: Nucleophilic acyl substitution via Schotten-Baumann conditions.
Reagents:
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Benzoyl Chloride (1.0 eq)
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Cyclopentylamine (1.1 eq)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
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Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Protocol:
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Setup: Purge a round-bottom flask with N₂. Add Cyclopentylamine and Et₃N to anhydrous DCM (0.2 M concentration).
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Addition: Cool the solution to 0°C. Add Benzoyl Chloride dropwise over 15 minutes to control the exotherm.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
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Workup (Self-Validating Step):
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Wash organic layer with 1M HCl (removes unreacted amine).
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Wash with Saturated NaHCO₃ (removes unreacted acid/HCl).
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Wash with Brine , dry over MgSO₄, and concentrate.
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-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.
Method B: The "Modern" Coupling Route (Late-Stage Functionalization)
Best for: Complex molecules containing sensitive functional groups (e.g., Boc-amines, esters).
Reagents:
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Benzoic Acid derivative (1.0 eq)
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Cyclopentylamine (1.1 eq)
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Coupling Agent: HATU (1.1 eq) or EDC/HOBt
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Base: DIPEA (2.0 eq)
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Solvent: DMF or DMF/DCM mix
Protocol:
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Dissolve the Benzoic Acid derivative in DMF.
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Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the OAt ester).
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Add Cyclopentylamine.
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Stir at RT for 12 hours.
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Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by standard acid/base workup.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for Method A, including critical decision nodes for purification.
Caption: Figure 1. Standardized synthesis workflow for N-cyclopentylbenzamide using the acyl chloride method, highlighting critical purification checkpoints.
Applications in Drug Discovery & Medicinal Chemistry[7][8][9]
The N-cyclopentylbenzamide motif is rarely a drug in isolation but acts as a high-value pharmacophore . Its lipophilicity allows it to penetrate the Blood-Brain Barrier (BBB) and hydrophobic pockets of enzymes.
Structural Activity Relationships (SAR)[10]
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Lipophilic Cap: The cyclopentyl ring acts as a "lipophilic cap," filling hydrophobic sub-pockets (e.g., in GPCRs) more effectively than planar phenyl rings or smaller methyl groups.
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Metabolic Stability: Unlike N-ethyl or N-butyl chains, the cyclopentyl ring lacks terminal methyl groups, reducing susceptibility to rapid omega-oxidation by CYP450 enzymes.
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Conformational Restriction: The ring limits the conformational freedom of the N-substituent compared to a pentyl chain, reducing the entropic penalty upon binding.
Case Studies in Bioactivity[5][6]
A. VEGFR-2 Inhibitors (Oncology)
Researchers have synthesized Thiazolidine-2,4-dione derivatives linked to an N-cyclopentylbenzamide core.[2]
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Mechanism: The benzamide core positions the thiazolidine ring to interact with the ATP-binding site of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
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Impact: Derivatives such as Compound 12 (referenced in literature) show IC50 values in the micromolar range against cancer cell lines (HT-29, MCF-7), inhibiting angiogenesis.
B. BAD-Ser99 Phosphorylation Inhibitors (Apoptosis)
The compound NPB (N-cyclopentylbenzamide derivative) is a specific inhibitor of BAD phosphorylation at Serine 99.
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Significance: By inhibiting this phosphorylation, NPB promotes the pro-apoptotic activity of the BAD protein, sensitizing cancer cells to apoptosis.
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Structure: The N-cyclopentylbenzamide acts as the scaffold holding a piperazine linker and a dichlorophenyl tail.
C. Sigma-1 Receptor Ligands (Neurology)
In screens for Vanishing White Matter (VWM) leukodystrophy therapies, N-cyclopentylbenzamide derivatives have been identified as hits that modulate the Sigma-1 receptor (S1R). The scaffold aids in crossing the BBB and binding to the chaperone protein S1R, which regulates mitochondrial health.
Pharmacophore Visualization
Caption: Figure 2. Pharmacophore decomposition of the N-cyclopentylbenzamide scaffold showing its dual role in hydrophobic binding and linker stability.
Analytical Characterization (Expectations)
When characterizing the synthesized compound, the following spectral features confirm identity:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.7–7.4 ppm: Multiplet (5H, Aromatic protons).
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δ 6.0–6.5 ppm: Broad singlet (1H, NH amide).
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δ 4.3–4.5 ppm: Sextet/Multiplet (1H, CH of cyclopentyl ring attached to N).
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δ 2.1–1.5 ppm: Multiplets (8H, CH₂ of cyclopentyl ring).
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-
¹³C NMR:
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~167 ppm: Carbonyl (C=O).
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~135 ppm: Ipso-carbon of phenyl ring.
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~51 ppm: CH-N of cyclopentyl.
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~33 ppm & ~24 ppm: CH₂ of cyclopentyl.
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Mass Spectrometry (ESI+):
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[M+H]⁺: 190.12 m/z.
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[M+Na]⁺: 212.10 m/z.
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References
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PubChem. N-cyclopentylbenzamide (Compound CID 732343). National Library of Medicine. Available at: [Link]
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El-Sayed, M. A., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances. Available at: [Link]
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Atkin, T. A., et al. (2018). Drug Screening Identifies Sigma-1-Receptor as a Target for the Therapy of VWM Leukodystrophy. Frontiers in Molecular Neuroscience. Available at: [Link]
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Reddy, T. S., et al. (2021). Investigation of NPB Analogs That Target Phosphorylation of BAD-Ser99 in Human Mammary Carcinoma Cells. Molecules (MDPI). Available at: [Link]
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NIST Chemistry WebBook. N-cyclopentyl-N-methyl-benzamide (Analog Data). National Institute of Standards and Technology.[3] Available at: [Link]
